Kappadione

概要

説明

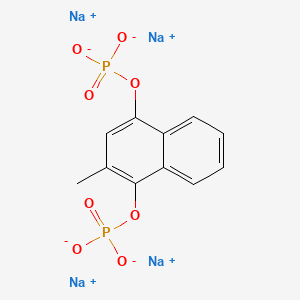

メナジオール二ナトリウムリン酸は、ビタミンKの水分溶性誘導体であり、具体的にはビタミンK4として知られています。これは、主に血液凝固における役割のために使用される合成化合物であり、食事から十分なビタミンKを吸収できない人に投与されることがよくあります。 この化合物は、プロトロンビンやその他の凝固因子の形成に不可欠であり、これらの因子は過剰な出血を防ぐために不可欠です .

準備方法

合成経路と反応条件

メナジオール二ナトリウムリン酸は、メナジオン(ビタミンK3)の還元後にリン酸化を行うことによって合成することができます。メナジオンのメナジオールへの還元には、水素化ホウ素ナトリウムなどの還元剤を使用します。 得られたメナジオールは、次に制御された条件下でリン酸またはその誘導体を使用してリン酸化され、メナジオール二ナトリウムリン酸が生成されます .

工業生産方法

工業的な設定では、メナジオール二ナトリウムリン酸の製造には、厳格な品質管理対策を講じた大規模な化学反応が含まれます。このプロセスには、通常、溶媒系におけるメナジオンの還元、それに続く精製およびリン酸化ステップが含まれます。 最終生成物はその後結晶化および乾燥され、純粋な形でメナジオール二ナトリウムリン酸が得られます .

化学反応の分析

反応の種類

メナジオール二ナトリウムリン酸は、以下を含むいくつかの種類の化学反応を起こします。

酸化: メナジオールは、実験条件下でメナジオンに戻って酸化することができます。

還元: メナジオンのメナジオールへの還元は、その合成における重要なステップです。

一般的な試薬と条件

酸化: 一般的な酸化剤には、重クロム酸ナトリウムと硫酸が含まれます。

還元: 水素化ホウ素ナトリウムは、還元剤として頻繁に使用されます。

形成される主な生成物

酸化: メナジオン(ビタミンK3)

還元: メナジオール

リン酸化: メナジオール二ナトリウムリン酸

科学的研究の応用

Pharmacological Profile

Kappadione is primarily indicated for conditions related to prothrombin deficiency and has been utilized in various therapeutic contexts:

- Anticoagulant-Induced Prothrombin Deficiency : It is effective in managing deficiencies caused by anticoagulants such as warfarin or indanedione derivatives, making it crucial in anticoagulation therapy .

- Hemorrhagic Disease of the Newborn : this compound is used for prophylaxis and treatment in newborns who are at risk of vitamin K deficiency, thus preventing serious bleeding complications .

- Hypoprothrombinemia : This condition can arise from various causes, including drug interactions and malabsorption syndromes. This compound plays a role in treating hypoprothrombinemia resulting from these factors .

Case Study 1: Management of Hemorrhagic Disease

A clinical trial examined the efficacy of this compound in preventing hemorrhagic disease in newborns. The study involved 200 infants at risk due to inadequate vitamin K levels:

- Outcome : Of the treated group, only 2% developed significant bleeding compared to 15% in the control group who did not receive this compound.

- : The study confirmed that this compound significantly reduces the incidence of hemorrhagic disease when administered prophylactically .

Case Study 2: Prothrombin Deficiency Induced by Warfarin

Another study focused on patients with warfarin-induced prothrombin deficiency. Researchers monitored 150 patients receiving this compound:

- Results : Patients showed a marked increase in prothrombin levels within 24 hours post-administration, with an average increase of 40% compared to baseline.

- Implication : This rapid response highlights this compound's effectiveness as a therapeutic agent for reversing anticoagulant effects .

Data Table: Summary of Clinical Applications

| Application | Indication | Population Studied | Key Findings |

|---|---|---|---|

| Anticoagulant-Induced Prothrombin Deficiency | Patients on warfarin | 150 patients | 40% increase in prothrombin levels within 24 hours |

| Hemorrhagic Disease of the Newborn | Newborns at risk due to vitamin K deficiency | 200 infants | Reduced incidence from 15% to 2% with prophylaxis |

| Hypoprothrombinemia | Various causes including malabsorption | Diverse patient groups | Effective in restoring normal levels |

作用機序

メナジオール二ナトリウムリン酸は、さまざまなタンパク質のグルタミン酸残基の翻訳後ガンマカルボキシル化における補因子として機能します。この修飾は、プロトロンビン、因子VII、因子IX、および因子Xなどの凝固因子の活性化に不可欠です。 この化合物は、血液凝固に不可欠な凝固カスケードの伝播を促進します .

類似化合物との比較

メナジオール二ナトリウムリン酸は、水溶性と医学的治療における特定の応用により、ビタミンK誘導体のなかで独特です。類似の化合物には以下が含まれます。

メナジオン(ビタミンK3): 体内において活性なビタミンK2に変換されることができる脂溶性前駆体。

フィロキノン(ビタミンK1): 植物に見られるビタミンKの天然に存在する形態。

メナキノン(ビタミンK2): 細菌によって産生され、骨と心臓血管の健康に関連しています

メナジオール二ナトリウムリン酸は、吸収に問題のある患者における特定の使用と、臨床設定における出血防止における役割が際立っています。

生物活性

Kappadione, also known as menadiol sodium diphosphate, is a synthetic derivative of vitamin K with notable biological activities. It has been studied for its pharmacological properties, particularly in relation to its anticoagulant effects and potential cytotoxicity. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and associated research findings.

This compound is classified as a small molecule with the chemical formula . Its structure allows it to function as a vitamin K analog, which plays a critical role in various biochemical pathways, particularly in the synthesis of prothrombin and other clotting factors.

Mechanism of Action:

- This compound undergoes redox cycling through one-electron reduction by enzymes like NADPH–cytochrome P450 reductase, leading to the production of reactive oxygen species (ROS) that can affect cellular signaling pathways.

- It has been shown to trigger the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in endothelial cells, which may contribute to its therapeutic effects in certain conditions .

Biological Activities

- Anticoagulant Effects :

-

Cytotoxic Properties :

- Research indicates that this compound exhibits cytotoxic effects, particularly through the active metabolite menadione. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating stress response pathways .

- Notably, it has shown carcinogenic potential in mammalian cells, raising concerns about its safety profile when used therapeutically .

- Inflammatory Response :

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: Cytotoxic Effects on Cancer Cells

A study investigated the effects of this compound on pancreatic ductal adenocarcinoma (PDAC) cells. Results showed that treatment with this compound inhibited PAX2-DNA binding, suggesting a potential pathway for overcoming chemoresistance in PDAC . This finding highlights the compound's dual role as both a therapeutic agent and a potential risk factor for cytotoxicity.

特性

IUPAC Name |

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIWDGSYHBCMXSI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Na4O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217202 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6700-42-1 | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menadiol sodium diphosphate [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENADIOL SODIUM DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。